2-Cyclopropyl-4-iodoaniline
Overview
Description
2-Cyclopropyl-4-iodoaniline is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a cyclopropyl group attached to the amino group and an iodine atom at the para position relative to the amino group. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Mechanism of Action
Target of Action
It’s known that iodoanilines, a class of compounds to which 2-cyclopropyl-4-iodoaniline belongs, are often used in the synthesis of various pharmaceuticals . Therefore, the specific targets would depend on the final compound that this compound is used to synthesize.
Mode of Action
Iodoanilines are generally used as intermediates in the synthesis of more complex compounds . The iodine atom in the iodoaniline molecule can undergo various reactions, such as coupling reactions, to form new bonds. The cyclopropyl group can also participate in reactions, potentially opening up to form new structures.
Biochemical Pathways
Cyclopropane-containing compounds have been studied for their potential pharmacological activity . The cyclopropane group can impose conformational rigidity on the molecules of physiologically active compounds, potentially affecting their interaction with biological targets .
Biochemical Analysis
Biochemical Properties
2-Cyclopropyl-4-iodoaniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the synthesis of indoles, where it acts as a precursor . The compound’s interactions with enzymes such as cytochrome P450 are particularly noteworthy, as these interactions can lead to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, influencing various biochemical pathways.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways, leading to changes in gene expression . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and metabolite levels within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, such as cytochrome P450, leading to enzyme inhibition or activation . This binding can result in the formation of reactive intermediates, which can further interact with other biomolecules, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation over time, leading to the formation of various degradation products . These degradation products can have different effects on cellular function, depending on their chemical nature and concentration.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cellular processes. For instance, high doses of the compound can result in toxic or adverse effects, such as enzyme inhibition or activation, leading to cellular dysfunction . Threshold effects have also been observed, where the compound’s effects become more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further participate in various metabolic reactions, influencing the overall metabolic flux and metabolite levels within the cell. The compound’s metabolism can also lead to the formation of various degradation products, which can have different effects on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound can interact with specific transporters, facilitating its movement across cellular membranes . Additionally, binding proteins can influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules, influencing its overall biochemical activity and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Cyclopropyl-4-iodoaniline involves the iodination of aniline derivatives. For example, the direct iodination of aniline can be achieved using iodine and sodium bicarbonate in water, followed by purification steps to obtain the desired product . Another approach involves the decarboxylative iodination of anthranilic acids using potassium iodide and iodine under transition-metal-free and base-free conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale iodination reactions using efficient and cost-effective reagents. The use of automated reactors and continuous flow systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl aniline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives of cyclopropyl aniline.
Oxidation Reactions: Products include cyclopropyl quinones.
Reduction Reactions: Products include cyclopropyl aniline derivatives.
Scientific Research Applications
2-Cyclopropyl-4-iodoaniline is used extensively in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various biologically active molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Iodoaniline: Lacks the cyclopropyl group, making it less sterically hindered.
4-Iodoaniline: Lacks the cyclopropyl group, affecting its reactivity and binding properties.
Cyclopropyl Aniline: Lacks the iodine atom, altering its chemical reactivity.
Uniqueness
2-Cyclopropyl-4-iodoaniline is unique due to the presence of both the cyclopropyl group and the iodine atom, which confer distinct steric and electronic properties. These features enhance its reactivity and make it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-cyclopropyl-4-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10IN/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYAHNBRRNJYCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601295890 | |
Record name | Benzenamine, 2-cyclopropyl-4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601295890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704065-05-3 | |
Record name | Benzenamine, 2-cyclopropyl-4-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 2-cyclopropyl-4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601295890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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